1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one
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Overview
Description
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Diesel Motor Oils :
- Research by Hassan et al. (2010) in "Lubrication Science" involved the synthesis of new pyrimidine derivatives, including the utilization of a thiopyrimidine derivative as a key intermediate. These compounds were evaluated as antioxidants and corrosion inhibitors for gasoline lube oils (Hassan, Amer, Moawad, & Shaker, 2010).
Cytotoxic Activity and Crystal Structure :
- A study by Stolarczyk et al. (2018) in "Acta Crystallographica. Section C, Structural Chemistry" synthesized new 4-thiopyrimidine derivatives and examined their crystal structure and cytotoxic activity against various cell lines. These compounds showed varying levels of cytotoxicity, contributing to the understanding of their structural and biological properties (Stolarczyk et al., 2018).
Antiviral Activity of Pyrimidines :
- Holý et al. (2002) in the "Journal of Medicinal Chemistry" discussed the synthesis and antiviral activity of 6-hydroxypyrimidines. Their study found that certain pyrimidine derivatives inhibited the replication of herpes viruses and retroviruses, highlighting their potential in antiviral therapies (Holý et al., 2002).
Anticancer Activity of Polysubstituted 4H-Pyran Derivatives :
- Research by Hadiyal et al. (2020) in the "Russian Journal of Organic Chemistry" involved the synthesis of new pyran derivatives, demonstrating their potential anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).
NMR Spectroscopic Studies and Catalytic Properties :
- Mruk et al. (2020) in "Inorganica Chimica Acta" conducted structural and NMR spectroscopic studies on 2-phenylsulfanylpyridine and its derivatives. They also evaluated the catalytic properties of Au(III) chloride complexes with these heterocycles in certain reactions (Mruk et al., 2020).
Comparison with Similar Compounds
Similar Compounds: Compounds with similar structures might include those with pyrrolidine or pyrimidinyl ether groups, such as pyrrolidinyl pyrimidinones or phenylsulfanyl pyrimidines.
Uniqueness: What sets 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one apart is its specific combination of functional groups which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-14-19-10-7-17(20-14)23-15-8-11-21(13-15)18(22)9-12-24-16-5-3-2-4-6-16/h2-7,10,15H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVQOHFXJASQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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